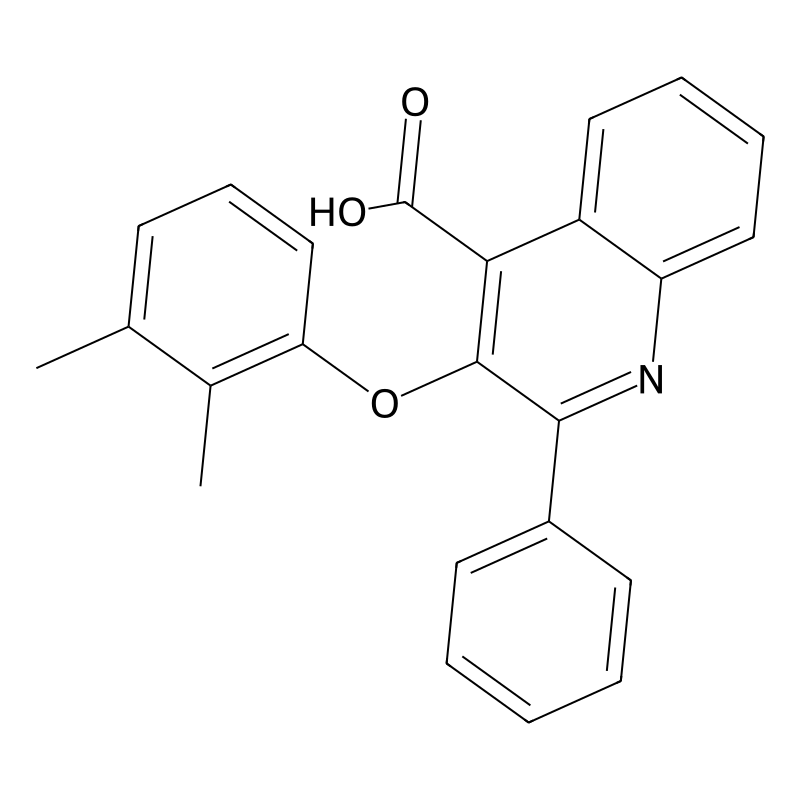

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biological Activities of Pyrazoline Derivatives

Application: Pyrazolines and their derivatives have been studied for their confirmed biological and pharmacological activities.

Results: The study is the first novel research to investigate these potentials.

Biological Activities of Oxazole Derivatives

Application: Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities.

Phenoxy Acid Herbicides

Synthesis of Quinolines and Their Derivatives

Field: Industrial and Synthetic Organic Chemistry.

Application: Quinoline and its hydrogenated derivatives are synthesized from α,β-unsaturated aldehydes.

Biologically and Pharmaceutically Active Quinoline

Field: Medicinal Chemistry.

Synthesis of 8-Quinolinecarboxylic Acid

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline carboxylic acids. This compound features a quinoline core structure with a carboxylic acid functional group located at the 4-position, along with a phenoxy group substituted at the 3-position. Its molecular formula is , and it is recognized for its potential biological activities, particularly in medicinal chemistry.

The compound's structure can be visualized as consisting of a quinoline ring fused with a phenyl group and a dimethyl-substituted phenoxy group. The presence of these substituents may influence its chemical reactivity and biological properties, making it a subject of interest in various research fields.

Overall

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid is a compound with limited documented information. While its specific properties and applications are unknown, its structure suggests potential for further scientific exploration, particularly regarding its biological activities.

Future Research Directions

- Synthesis and characterization of the compound to obtain data on physical and chemical properties.

- Investigation of potential biological activities, such as enzyme inhibition or receptor binding.

- In vitro and in vivo studies to assess the safety and efficacy of the compound.

The chemical reactivity of 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Amidation: Reacting with amines to form amides.

Additionally, the quinoline moiety can participate in electrophilic aromatic substitution reactions due to its electron-rich nature, making it amenable to further functionalization.

Research indicates that compounds related to quinoline-4-carboxylic acids exhibit a range of biological activities, including:

- Antibacterial Properties: Several studies have shown that derivatives of quinoline-4-carboxylic acid possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity: Compounds in this class have also been evaluated for their ability to scavenge free radicals, contributing to their potential use in therapeutic applications .

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

The synthesis of 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid can be achieved through various methods:

- Doebner Reaction: This method involves the reaction of aniline derivatives with α-keto acids under acidic conditions, leading to the formation of quinoline derivatives .

- Pfitzinger Reaction: This involves the reaction of isatins with α-methyl ketones in an aqueous medium, yielding quinoline derivatives .

- Microwave-Assisted Synthesis: Recent advances have utilized microwave irradiation to enhance yields and reduce reaction times for synthesizing quinoline derivatives .

These methods highlight the versatility and efficiency of synthetic routes available for developing this compound.

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid has potential applications in:

- Pharmaceutical Development: Due to its antibacterial and anticancer properties, it may serve as a lead compound for drug development.

- Biological Research: It can be used in studies exploring mechanisms of action against various pathogens.

- Chemical Research: The compound's unique structure allows for further exploration into modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Interaction studies involving 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid often focus on its binding affinity to biological targets such as enzymes or receptors. Molecular docking studies have been employed to predict how this compound interacts with bacterial DNA gyrase and other targets, providing insights into its mechanism of action . These studies are crucial for understanding how structural modifications might enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Quinoline derivative | Lacks additional phenoxy substitution |

| 3-Methylquinoline-4-carboxylic acid | Quinoline derivative | Contains a methyl group instead |

| 7-Chloroquinoline-4-carboxylic acid | Quinoline derivative | Chlorine substituent at the 7-position |

| 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid | Quinoline derivative | Different dimethyl substitution |

These compounds illustrate variations in substituents that can influence biological activity and chemical properties. The unique combination of a dimethyl-substituted phenoxy group and a phenyl group in 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid may confer distinctive pharmacological profiles compared to these similar compounds.